2-{[5-(5-bromo-2-hydroxyphenyl)-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(5-bromo-2-hydroxyphenyl)-4-(2,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN5O2S/c1-15-7-9-21(16(2)11-15)31-24(19-12-18(26)8-10-22(19)32)29-30-25(31)34-14-23(33)28-20-6-4-3-5-17(20)13-27/h3-12,32H,14H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHJGTMLEBIHSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C#N)C4=C(C=CC(=C4)Br)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(5-bromo-2-hydroxyphenyl)-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide (CAS No. 875006-54-5) is a triazole derivative that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of approximately 534.43 g/mol, this compound's structure suggests interactions with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. The triazole ring and the sulfanyl group contribute to its reactivity and binding affinity, potentially influencing processes such as:
- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor modulation : It may act as an antagonist or agonist at various receptor sites, affecting signal transduction mechanisms.
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structural features often exhibit antimicrobial properties. The presence of the bromine and hydroxyl groups can enhance the compound's interaction with microbial cell membranes or specific targets within microbial cells.
Case Studies and Research Findings
- In Vitro Studies : A study on structurally similar triazole derivatives revealed that compounds with similar functional groups exhibited cytotoxic effects against HCT-116 colon carcinoma cells with IC50 values around 6.2 μM . This indicates that the compound may also possess significant anticancer properties.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of triazole derivatives suggest that modifications in substituents can lead to enhanced biological activity. For example, the introduction of bromine and hydroxyl groups has been linked to increased potency against various biological targets .
- Comparative Analysis : When compared to simpler analogs like 2-cyanoacetamide, the complex structure of this compound allows for greater versatility in biological interactions, potentially leading to improved efficacy in therapeutic applications.
Comparison of Biological Activities
| Compound Name | Structure Features | Antimicrobial Activity | Antitumor Activity |
|---|---|---|---|
| This compound | Triazole ring with sulfanyl group | Potentially significant | Promising against colon carcinoma |
| Mercapto-substituted Triazoles | Similar triazole structure | Significant | Effective against HCT-116 |
| 2-cyanoacetamide | Simpler analog | Limited | Less effective than complex derivatives |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Selected Triazole-Acetamide Derivatives
*Calculated based on molecular formula.
Key Observations:
Substituent Diversity: The target compound and ’s analogue share the 5-bromo-2-hydroxyphenyl group, suggesting similar electronic profiles. However, the acetamide substituent differs significantly: the target’s 2-cyanophenyl group is smaller and more polar than ’s bulky tetrahydrobenzothiophen moiety. This may impact membrane permeability and target binding . The target’s 2,4-dimethylphenyl group balances hydrophobicity without heavy halogens .
Synthetic Methodologies: Ultrasound-assisted synthesis () improves yields (83% vs. 47% in conventional methods) for triazole-acetamides. Suzuki coupling () and NaH-mediated thioether formation () are common for triazole derivatives, suggesting scalable routes for the target compound .
Spectroscopic Characterization :
- IR and NMR data for analogues (e.g., : IR peaks at 1700 cm⁻¹ for C=O; 1H NMR δ 10.78 ppm for N-H) provide benchmarks for verifying the target’s structure .
Q & A
Q. Table 1: Key Synthetic Parameters for Optimized Yield
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Anhydrous DMF | Prevents hydrolysis | |
| Temperature | 70°C ± 2°C | Stabilizes triazole formation | |
| Purification | Silica gel (70–230 mesh) | Removes polar by-products |
Q. Table 2: SAR Insights from Analog Studies
| Substituent Modification | Observed Bioactivity Change | Proposed Mechanism | Reference |
|---|---|---|---|
| Bromo → Chloro (Ar) | ↑ Antimicrobial activity | Enhanced electrophilicity | |
| Cyanophenyl → Nitrophenyl | ↓ Cytotoxicity | Reduced cell permeability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
